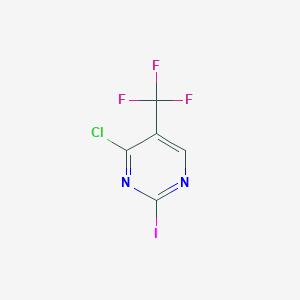

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine

CAS No.:

Cat. No.: VC15834264

Molecular Formula: C5HClF3IN2

Molecular Weight: 308.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5HClF3IN2 |

|---|---|

| Molecular Weight | 308.43 g/mol |

| IUPAC Name | 4-chloro-2-iodo-5-(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C5HClF3IN2/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H |

| Standard InChI Key | SFCGNEWUHJLQJV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NC(=N1)I)Cl)C(F)(F)F |

Introduction

Chemical and Structural Properties

Molecular Identity

4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. The substituents at positions 2 (iodo), 4 (chloro), and 5 (trifluoromethyl) confer distinct electronic and steric properties. Key identifiers include:

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design. The iodine atom facilitates participation in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, while the chlorine atom offers a site for nucleophilic displacement.

Synthesis and Manufacturing

General Synthesis Strategies

The synthesis of 4-chloro-2-iodo-5-(trifluoromethyl)pyrimidine typically involves multi-step protocols starting from simpler pyrimidine precursors. A common approach includes:

-

Ring Formation: Condensation of β-diketones or β-ketoesters with amidines to construct the pyrimidine core .

-

Halogenation: Sequential introduction of chlorine and iodine via electrophilic substitution or metal-mediated reactions.

-

Trifluoromethylation: Incorporation of the -CF₃ group using reagents like trifluoromethyl copper or Umemoto’s reagent.

For example, a patent detailing the synthesis of 4-chloro-2,6-dimethyl-pyrimidine (CN103012278A) describes a two-step process involving methyl acetoacetate and acetamidine hydrochloride under alkaline conditions, followed by chlorination with phosphorus oxychloride . Adapting this method, the trifluoromethyl and iodine groups could be introduced via halogen-exchange reactions or palladium-catalyzed couplings.

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

-

Temperature: Controlled heating (80–120°C) during cyclization and halogenation .

-

Solvent Choice: Polar solvents (e.g., methanol, DMF) enhance solubility of intermediates .

-

Catalysts: Transition metals (e.g., Pd, Cu) facilitate iodine incorporation.

A representative protocol might involve:

-

Reacting 4-hydroxy-5-(trifluoromethyl)pyrimidine with phosphorus oxychloride to install chlorine .

-

Treating the intermediate with iodine monochloride in acetic acid to introduce iodine.

Applications in Organic Synthesis and Drug Discovery

Role as a Versatile Intermediate

The compound’s reactivity enables diverse transformations:

-

Cross-Coupling Reactions: The iodine atom participates in Pd-catalyzed couplings to form C–C bonds, enabling access to biaryl structures.

-

Nucleophilic Substitution: Chlorine displacement with amines or alkoxides yields functionalized pyrimidines.

-

Trifluoromethyl Retention: The -CF₃ group remains intact under most conditions, preserving its bioactivity-enhancing properties.

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 | Use PPE; avoid ingestion |

| H312/H315 | Wear gloves and protective clothing |

| H319 | Use eye protection |

Recent Advances and Future Directions

Innovations in Synthesis

Recent patents highlight trends toward flow chemistry and catalytic halogenation, reducing reaction times and improving yields . For example, continuous-flow systems enable safer handling of phosphorus oxychloride .

Emerging Therapeutic Applications

Ongoing studies explore the compound’s utility in:

-

PROTACs (Proteolysis-Targeting Chimeras): Bifunctional molecules degrading disease-causing proteins.

-

Covalent Inhibitors: Irreversible binding to cysteine residues in target enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume